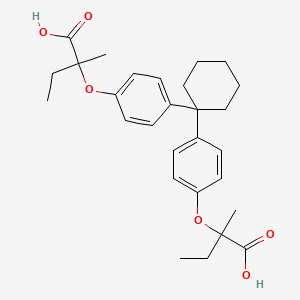
Clinofibrat
Übersicht
Beschreibung
Clinofibrat ist ein Fibrate-Medikament, das hauptsächlich als lipidsenkendes Mittel eingesetzt wird. Es ist ein Derivat von Bisphenol Z und bekannt für seine Fähigkeit, das Lipidprofil im Körper zu modulieren. This compound wird unter verschiedenen Handelsnamen vermarktet, darunter Lipoclin .
Wissenschaftliche Forschungsanwendungen
Clinofibrat hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: this compound wird in Studien verwendet, die sich mit dem Lipidstoffwechsel und der Synthese verwandter Verbindungen befassen.
Biologie: Es wird verwendet, um die Auswirkungen lipidsenkender Mittel auf zelluläre Prozesse zu untersuchen.
Wirkmechanismus
This compound übt seine Wirkung aus, indem es das Lipidprofil im Körper moduliert. Es wirkt als Agonist von Peroxisomen-Proliferator-aktivierten Rezeptoren, insbesondere von Peroxisomen-Proliferator-aktiviertem Rezeptor Alpha. Durch die Aktivierung dieser Rezeptoren steigert this compound die Transkription von Genen, die am Lipidstoffwechsel beteiligt sind, was zu einem verbesserten Lipidprofil führt .
Wirkmechanismus
Clinofibrate exerts its effects by modulating lipid profiles in the body. It functions as an agonist of peroxisome proliferator-activated receptors, particularly peroxisome proliferator-activated receptor alpha. By activating these receptors, clinofibrate enhances the transcription of genes involved in lipid metabolism, leading to improved lipid profiles .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Clinofibrate interacts with several biomolecules, including peroxisome proliferator-activated receptors alpha, gamma, and delta . These interactions play a crucial role in its biochemical reactions.
Cellular Effects
Clinofibrate has been shown to have effects on various types of cells and cellular processes .
Molecular Mechanism
The molecular mechanism of action of Clinofibrate involves its interactions with peroxisome proliferator-activated receptors alpha, gamma, and delta . These interactions can lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level .
Dosage Effects in Animal Models
While there is limited information on the dosage effects of Clinofibrate in animal models, some studies suggest that Clinofibrate can significantly decrease lipid values in dogs . The effects can vary with different dosages, and some dogs showed drug refractoriness in relation to triglyceride level .
Metabolic Pathways
Clinofibrate is involved in lipid metabolism pathways . It interacts with enzymes and cofactors within these pathways, potentially affecting metabolic flux or metabolite levels .
Vorbereitungsmethoden
Clinofibrat wird durch eine Reihe chemischer Reaktionen synthetisiert. Der erste Schritt beinhaltet die Reaktion zwischen Cyclohexanon und Phenol, um Bisphenol Z zu erzeugen. Dieses Zwischenprodukt wird dann mit Chloroform und Methylethylketon in Gegenwart einer Base behandelt, was zur Bildung von this compound durch die Bargellini-Reaktion führt . Industrielle Produktionsmethoden beinhalten oft ähnliche Synthesewege, werden aber für höhere Ausbeuten und Reinheit optimiert .
Analyse Chemischer Reaktionen
Clinofibrat durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen in this compound verändern, wodurch sich seine chemischen Eigenschaften ändern.
Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.
Photodegradation: This compound ist anfällig für Photodegradation, wenn es ultraviolettem Licht ausgesetzt wird, was zur Bildung mehrerer Photoprodukte führt.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die wichtigsten gebildeten Produkte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.
Vergleich Mit ähnlichen Verbindungen
Clinofibrat ähnelt anderen Fibrate-Medikamenten wie Clofibrat und Fenofibrat. Es besitzt jedoch einzigartige Eigenschaften, die es von diesen Verbindungen unterscheiden:
Fenofibrat: Fenofibrat ist ein weiteres Fibrate-Medikament mit ähnlichen lipidsenkenden Wirkungen, unterscheidet sich aber in seiner chemischen Struktur und seinen spezifischen Rezeptorinteraktionen.
Ähnliche Verbindungen umfassen:
- Clofibrat
- Fenofibrat
- Gemfibrozil
Die Einzigartigkeit von this compound liegt in seiner spezifischen chemischen Struktur und seiner Wechselwirkung mit Peroxisomen-Proliferator-aktivierten Rezeptoren .
Eigenschaften
IUPAC Name |
2-[4-[1-[4-(2-carboxybutan-2-yloxy)phenyl]cyclohexyl]phenoxy]-2-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36O6/c1-5-26(3,24(29)30)33-22-14-10-20(11-15-22)28(18-8-7-9-19-28)21-12-16-23(17-13-21)34-27(4,6-2)25(31)32/h10-17H,5-9,18-19H2,1-4H3,(H,29,30)(H,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMOVQUBVGICXQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C(=O)O)OC1=CC=C(C=C1)C2(CCCCC2)C3=CC=C(C=C3)OC(C)(CC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046638 | |
| Record name | Clinofibrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30299-08-2 | |
| Record name | Clinofibrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30299-08-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clinofibrate [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030299082 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clinofibrate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09006 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Clinofibrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CLINOFIBRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0374EZJ8CU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
143-146 | |
| Record name | Clinofibrate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09006 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Clinofibrate?
A1: Clinofibrate exerts its hypolipidemic effect by acting as a peroxisome proliferator-activated receptor alpha (PPARα) ligand. [, , ] This activation regulates the transcription of numerous genes involved in lipoprotein and fatty acid metabolism. [, ]
Q2: How does Clinofibrate affect lipid metabolism in the arterial wall?
A2: Clinofibrate increases the activity of heparin-releasable lipoprotein lipase in epididymal adipose tissue and lipoprotein lipase in post-heparin plasma. [] Additionally, it enhances very low-density lipoprotein (VLDL)-triolein hydrolyzing activity in adipose tissue stromal vessels. [] Within the arterial wall, Clinofibrate elevates acid cholesterol esterase activity and lowers the ratio of acyl-CoA cholesterol acyltransferase (ACAT) to neutral cholesterol esterase activity. [] These modifications contribute to reduced cholesterol accumulation in the arterial wall. []
Q3: Does Clinofibrate influence ethanol metabolism?
A3: Yes, studies in rats demonstrate that both Simfibrate and Clinofibrate, being fibrates, induce fatty acid β-oxidation activity in liver peroxisomes. [] This heightened activity increases H2O2 production, ultimately augmenting ethanol metabolism by catalase. []
Q4: What is the molecular formula and weight of Clinofibrate?
A4: The molecular formula of Clinofibrate is C26H34O6, and its molecular weight is 442.55 g/mol. [, ]
Q5: Are there any notable structural features of Clinofibrate?
A5: Clinofibrate is a diaryloxyisobutyric acid derivative containing a cyclohexylidene bridge connecting two phenyl rings. [, ] These structural features contribute to its binding affinity to PPARα and subsequent pharmacological effects. []
Q6: Are there studies focusing on the material compatibility, stability, catalytic properties, or computational chemistry aspects of Clinofibrate?
A6: The provided research papers primarily focus on the pharmacological effects and clinical applications of Clinofibrate. There is limited information regarding its material compatibility, stability under various conditions, catalytic properties, or computational chemistry modeling in these specific articles.
Q7: How does the structure of Clinofibrate compare to other fibrates, and how do these structural differences affect their activities?
A7: While all fibrates share a general structure, subtle differences in their substituents influence their potency and selectivity for PPARα. [, , ] Clinofibrate, compared to Clofibrate, demonstrates higher lipid-lowering potency while causing less pronounced hepatomegaly and peroxisome proliferation. [] Specific structural modifications, like replacing the chloro group, methyl group on the α-carbon, or carboxyl group in Clofibric acid derivatives, significantly reduce their stimulatory effects on 3α-hydroxysteroid dehydrogenase. []
Q8: Is there information available on the stability of Clinofibrate and strategies to enhance its formulation?
A8: The provided research papers primarily focus on the pharmacological aspects of Clinofibrate and do not delve into detailed analyses of its stability under various conditions or formulation strategies to improve stability, solubility, or bioavailability.
Q9: Are there specific SHE regulations pertaining to Clinofibrate mentioned in the provided research?
A9: The research papers primarily focus on the clinical and pharmacological aspects of Clinofibrate, with limited information regarding specific SHE regulations related to its production, handling, or disposal.
Q10: How is Clinofibrate metabolized and excreted?
A10: Clinofibrate is primarily metabolized in the liver via glucuronidation. [, ] The majority of the administered dose is excreted in urine, with less than 0.34% excreted as unchanged Clinofibrate. []
Q11: What are the effects of Clinofibrate on serum lipids and lipoproteins?
A12: Clinofibrate effectively lowers serum cholesterol and triglyceride levels. [, , , , , ] It particularly reduces VLDL and LDL cholesterol levels, increases HDL cholesterol in some cases, and improves the atherogenic index in patients with diabetes mellitus. [, , , , , ]
Q12: Does Clinofibrate affect plasma fibrinogen levels?
A13: Studies in rats fed a high-fructose diet show that Clinofibrate administration significantly inhibits the increase in plasma fibrinogen levels, along with serum and VLDL-LDL-lipid levels. [] This suggests potential beneficial effects on coagulation and fibrinolytic activity in hyperlipidemic states. []
Q13: Can Clinofibrate be used in combination with other lipid-lowering drugs?
A14: Yes, Clinofibrate has been studied in combination with other lipid-lowering agents. For instance, combining Clinofibrate with a bile acid-sequestering resin successfully controlled serum LDL-C levels in a patient with familial hypercholesterolemia, allowing them to discontinue LDL-apheresis. [] Similarly, combining Clinofibrate with Probucol has been investigated for its effects on serum lipids and total cholesterol/HDL cholesterol ratios in diabetic patients with type IIb hyperlipidemia. []
Q14: Are there any animal models used to study the effects of Clinofibrate?
A15: Yes, several animal models have been employed to investigate the effects of Clinofibrate. Researchers have used rats fed atherogenic diets [], high-fructose diets [, ], and cholesterol-free diets [] to induce hyperlipidemia and study the lipid-lowering effects of Clinofibrate.
Q15: Has Clinofibrate been studied in the context of osteonecrosis?
A16: Yes, a study explored the effect of Clinofibrate on osteocytes in rabbits treated with corticosteroids, a known risk factor for osteonecrosis. [] The results showed that Clinofibrate reduced lipid accumulation within osteocytes, suggesting a potential protective effect against steroid-mediated osteonecrosis. []
Q16: Is there information available on resistance, toxicology, drug delivery, biomarkers, or diagnostics related to Clinofibrate in the provided research?
A16: The provided research papers primarily focus on the pharmacodynamics and clinical efficacy of Clinofibrate. There is limited information regarding resistance mechanisms, cross-resistance, long-term toxicological effects, specific drug delivery strategies, or the use of biomarkers for efficacy prediction or monitoring in relation to Clinofibrate within these articles.
Q17: Are there specific details on analytical methods, environmental impact, dissolution, validation, quality control, or immunogenicity related to Clinofibrate discussed in the research?
A18: While some studies mention analytical techniques like high-performance liquid chromatography (HPLC) for determining Clinofibrate concentrations, [, ] there is limited information on method validation, quality control procedures, or environmental impact assessments. Similarly, the research papers do not elaborate on the dissolution and solubility profiles of Clinofibrate or its potential immunogenicity.
Q18: Do the research papers provide insights into drug-transporter interactions, enzyme induction or inhibition, biocompatibility, biodegradability, alternatives, recycling, or research infrastructure related to Clinofibrate?
A19: The research papers primarily focus on the clinical and pharmacological aspects of Clinofibrate. While one study mentions potential interactions of Clinofibrate with carboxylesterase enzymes, [] there's limited information on its interactions with drug transporters, its biocompatibility, biodegradability, potential alternatives, recycling strategies, or the specific research infrastructure used in these studies.
Q19: What are some historical milestones and cross-disciplinary applications of Clinofibrate research?
A20: The development of Clinofibrate represents a significant milestone in the history of lipid-lowering therapy. While its use has declined in some countries due to the emergence of statins, its research has paved the way for understanding PPARα agonists and their role in lipid metabolism. [, ] Clinofibrate's research intersects with various disciplines, including pharmacology, cardiology, endocrinology, and biochemistry, highlighting its multifaceted impact on medical research.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


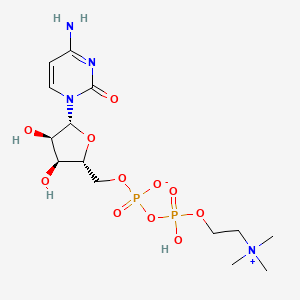

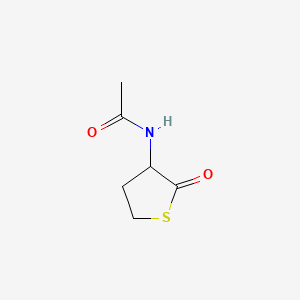


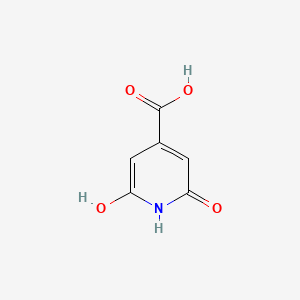


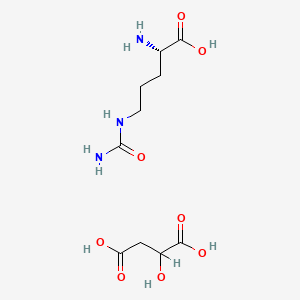
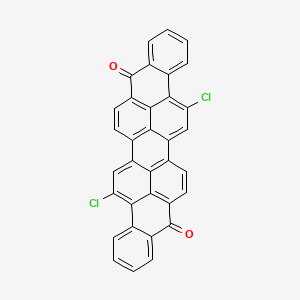
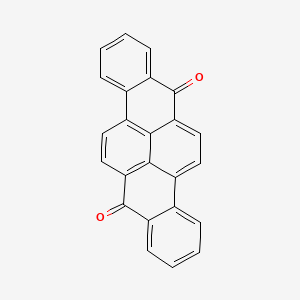
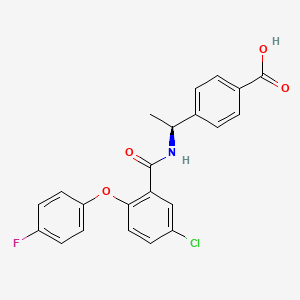
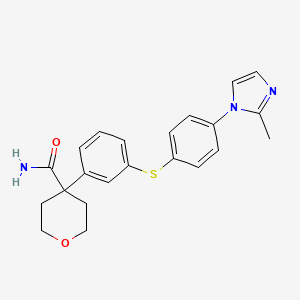
![N-(Benzylsulfonyl)seryl-N~1~-{4-[(Z)-amino(imino)methyl]benzyl}serinamide](/img/structure/B1669119.png)
